molecular formula C5HCl5N2 B178779 2,4-Dichloro-5-(trichloromethyl)pyrimidine CAS No. 153600-16-9

2,4-Dichloro-5-(trichloromethyl)pyrimidine

Cat. No.: B178779
CAS No.: 153600-16-9
M. Wt: 266.3 g/mol
InChI Key: ATGNCJJTENOVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(trichloromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trichloromethyl group at position 5. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-(trichloromethyl)pyrimidine can be synthesized through a multi-step process starting from uracilThe reaction conditions typically involve the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The industrial process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Methyl-substituted pyrimidines.

Scientific Research Applications

2,4-Dichloro-5-(trichloromethyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

2,4-Dichloro-5-(trichloromethyl)pyrimidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s ability to undergo specific chemical transformations and interact with biological targets, making it valuable in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2,4-dichloro-5-(trichloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGNCJJTENOVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-5-(trichloromethyl)pyrimidine in the context of the research abstract?

A1: The research abstract [] focuses on the synthesis of 5-(trifluoromethyl)uracil and highlights this compound as a novel compound discovered during this process. The abstract itself does not provide further details regarding the properties or applications of this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.